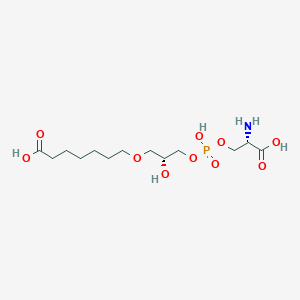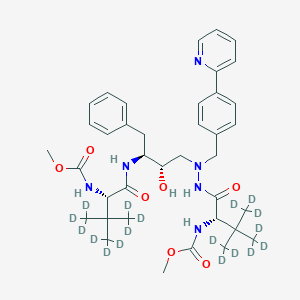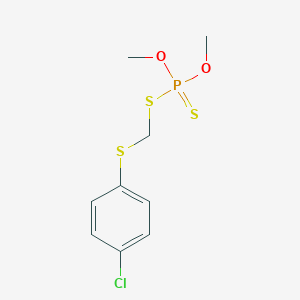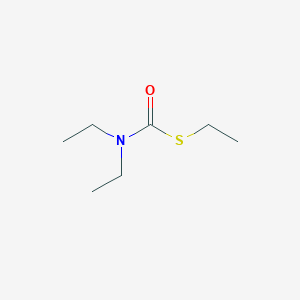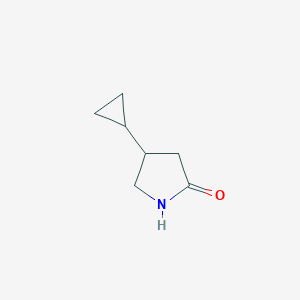
Pterosin C
Übersicht
Beschreibung
Pterosin C is a polycyclic aromatic hydrocarbon (PAH) derived from the bark of the Chinese medicinal plant Pterosin. It is known for its anti-inflammatory, anti-oxidant, and anti-cancer properties. It has been used in traditional Chinese medicine for centuries, and has recently gained attention in the scientific community for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Pterosin C: A Comprehensive Analysis of Scientific Research Applications
Synthesis and Isomerization Studies: Pterosin C has been a subject of interest in synthetic chemistry due to its presence in various isomeric forms. Research has focused on developing efficient synthetic routes to create specific isomers of Pterosin C, which are valuable for studying its biological activity and potential therapeutic uses .
Phytochemistry of Ferns: Ferns, including those that contain Pterosin C, have been recognized for their medicinal potential. Studies have isolated and characterized active chemical compounds like Pterosin C from ferns to understand their bioactive properties and potential therapeutic applications .
Anti-Diabetic Potential: Research has suggested that compounds similar to Pterosin C may be used as lead compounds in the development of drugs for type 2 diabetes, due to their impact on glucose transport in skeletal muscles, which is a significant factor in overall glucose uptake in the body .
Pest Control Applications: Pterosins, including Pterosin C, have been discussed for their potential use in pest control applications. The production of phytoecdysones, a class of chemicals that includes Pterosins, has been reported in various pteridophytes and could be utilized against pests .
Eigenschaften
IUPAC Name |
(2S,3S)-3-hydroxy-6-(2-hydroxyethyl)-2,5,7-trimethyl-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-7-6-11-12(8(2)10(7)4-5-15)14(17)9(3)13(11)16/h6,9,13,15-16H,4-5H2,1-3H3/t9-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPCNRKHGFIVLH-ZANVPECISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2=C(C1=O)C(=C(C(=C2)C)CCO)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](C2=C(C1=O)C(=C(C(=C2)C)CCO)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101318514 | |
| Record name | Pterosin C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101318514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pterosin C | |
CAS RN |
35938-43-3 | |
| Record name | Pterosin C | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35938-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pterosin C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035938433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pterosin C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101318514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is pterosin C and where is it found?
A1: Pterosin C is a naturally occurring sesquiterpenoid belonging to the pterosins family, a group of 1-indanone derivatives. [, ] It is primarily found in bracken fern (Pteridium aquilinum) and has been isolated from various other fern species like Acrostichum aureum and Pteris multifida. [, , , , ]
Q2: What is the molecular formula and weight of pterosin C?
A2: Pterosin C has the molecular formula C14H18O2 and a molecular weight of 218.29 g/mol. []
Q3: Are there different stereoisomers of pterosin C?
A3: Yes, pterosin C exists as both cis and trans isomers, with the trans form being more commonly found. [] Additionally, chirality exists at carbons 2 and 3, leading to (2S,3S)-pterosin C and (2R,3R)-pterosin C enantiomers. [, , , , , ]
Q4: What spectroscopic techniques are helpful in characterizing pterosin C?
A4: Various spectroscopic methods are used to elucidate the structure of pterosin C, including Nuclear Magnetic Resonance (NMR) spectroscopy (both 1D and 2D), Circular Dichroism (CD) spectroscopy, and High-Resolution Mass Spectrometry (HRMS). [, , ]
Q5: How does the structure of pterosin C relate to its conformation?
A5: Studies using CD spectroscopy, specifically applying Snatzke's rule, have revealed insights into the conformations of pterosin C and its derivatives. The presence of a hydroxyl group at the 3-position in pterosin C leads to a pseudoaxial conformation for this group, regardless of the configuration at the 2-position. []
Q6: What is known about the biosynthesis of pterosin C?
A6: While the complete biosynthetic pathway of pterosin C is not fully elucidated, it is thought to be derived from the same precursor as other illudalane sesquiterpenes. [] Further research is needed to fully understand the enzymatic steps involved.
Q7: Are there any analytical methods available for quantifying pterosin C in different matrices?
A8: Yes, a validated reverse-phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with UV detection has been developed for quantifying pterosin B and its glycoside pteroside B. [] This method, involving solid-phase extraction (SPE) for sample preparation, has been successfully applied to various matrices like bracken tissues, soil, and water samples. []
Q8: What are the levels of pterosin C and pteroside B in bracken and the surrounding environment?
A9: Studies have shown that the concentration of pteroside B in bracken rhizomes is significantly higher than that of pterosin B throughout the plant's growth cycle. [] Bracken stems and fronds exhibit a surge in both pterosin B and pteroside B concentrations during crosier emergence. [] Pterosin B is also detected in soil and water samples from bracken-populated areas, indicating its persistence in the environment. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Amino-4-[3-(2-amino-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide](/img/structure/B148530.png)

